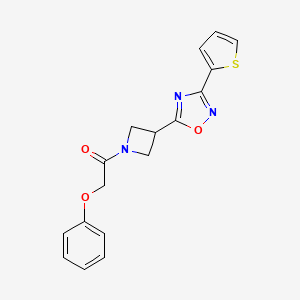
2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Phenoxy-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound known for its diverse biological activities. It features a unique combination of functional groups, including a phenoxy group, a thiophene ring, and an oxadiazole ring, which contribute to its potential therapeutic effects. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Introduction of the Azetidine Ring : Achieved through nucleophilic substitution reactions involving halogenated precursors and azetidine.
- Coupling with Thiophene : Utilizes palladium-catalyzed cross-coupling reactions to attach the thiophene ring to the intermediate.
- Attachment of the Phenoxy Group : Finalized through etherification reactions to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 4b | Antibacterial against B. subtilis | 16–64 |
| Antifungal against C. albicans | >128 |
These results suggest that while some derivatives show promising antibacterial activity, antifungal efficacy remains limited .
Anticonvulsant Activity
In studies evaluating anticonvulsant properties, certain oxadiazole derivatives demonstrated respectable activity. For example, compounds with specific substituents on the oxadiazole ring showed significant effects mediated through benzodiazepine receptors:
| Compound | Activity | LD50 (μmol/Kg) |
|---|---|---|
| 9 | Anticonvulsant | >3000 |
This highlights the potential for similar compounds to act as therapeutic agents in seizure disorders .
The biological activity of this compound is likely due to its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring may facilitate binding to these targets, modulating their activity and leading to various biological responses.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antimicrobial Evaluation : A series of azetidinones were synthesized and tested for antimicrobial properties. Compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria .
- Anticonvulsant Studies : The anticonvulsant effects were assessed using standard models where compounds were administered alongside known antagonists to elucidate their mechanisms .
Properties
IUPAC Name |
2-phenoxy-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(11-22-13-5-2-1-3-6-13)20-9-12(10-20)17-18-16(19-23-17)14-7-4-8-24-14/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWKQZIJQQDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














